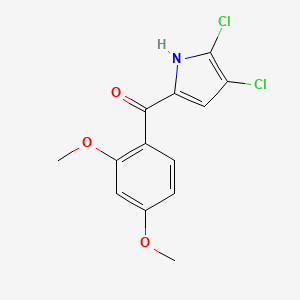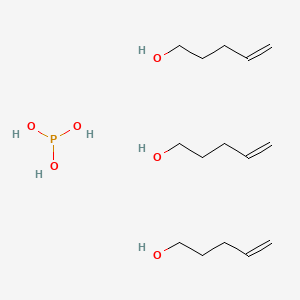
Pent-4-en-1-ol;phosphorous acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pent-4-en-1-ol: and phosphorous acid are two distinct chemical compounds with unique properties and applicationsIt is a colorless liquid with a characteristic odor and is used in various chemical reactions and industrial applications . Phosphorous acid, on the other hand, is an inorganic compound with the formula H3PO3. It is a white, crystalline solid that is highly soluble in water and is used primarily as a reducing agent and in the production of phosphites .
Preparation Methods
Pent-4-en-1-ol
Pent-4-en-1-ol can be synthesized through several methods. One common method involves the hydroboration-oxidation of 4-pentene, which yields pent-4-en-1-ol as the primary product. The reaction conditions typically involve the use of borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base such as sodium hydroxide (NaOH) . Industrial production methods may involve the catalytic hydrogenation of 4-pentenal or other related compounds .
Phosphorous Acid
Phosphorous acid is typically prepared by the hydrolysis of phosphorus trichloride (PCl3) with water or steam. The reaction produces phosphorous acid and hydrochloric acid (HCl) as by-products . Another method involves the hydrolysis of phosphorus trioxide (P4O6) with water .
Chemical Reactions Analysis
Pent-4-en-1-ol
Pent-4-en-1-ol undergoes various chemical reactions, including:
Phosphorous Acid
Phosphorous acid exhibits strong reducing properties and can undergo the following reactions:
Oxidation: It can be oxidized to phosphoric acid (H3PO4) using oxidizing agents such as hydrogen peroxide (H2O2).
Reduction: It can reduce metal ions to their lower oxidation states.
Disproportionation: When heated, phosphorous acid disproportionates to form phosphine (PH3) and phosphoric acid.
Scientific Research Applications
Pent-4-en-1-ol
Pent-4-en-1-ol is used in various scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Carbohydrate Chemistry: It is used in the n-pentenyl glycoside methodology for the rapid assembly of homoglycans.
Polymer Chemistry: It is used in the preparation of polymers and copolymers with specific properties.
Phosphorous Acid
Phosphorous acid has several scientific research applications, including:
Water Treatment: It is used in the preparation of phosphites, which act as scale and corrosion inhibitors in water treatment processes.
Agriculture: It is used as a fertilizer to protect crops from certain diseases and improve plant metabolism.
Pharmaceuticals: It is used in the synthesis of various pharmaceutical compounds and as a reducing agent in chemical reactions.
Mechanism of Action
Pent-4-en-1-ol
The mechanism of action of pent-4-en-1-ol in chemical reactions involves the nucleophilic attack of the hydroxyl group (-OH) on electrophilic centers. This can lead to the formation of various products depending on the reaction conditions and reagents used .
Phosphorous Acid
Phosphorous acid acts as a reducing agent by donating electrons to other molecules. This reduction process involves the transfer of electrons from the phosphorous acid to the oxidizing agent, resulting in the formation of phosphoric acid and the reduced form of the oxidizing agent .
Comparison with Similar Compounds
Pent-4-en-1-ol
Similar compounds to pent-4-en-1-ol include:
Pentanol: A saturated alcohol with similar properties but lacking the double bond.
Pent-3-en-1-ol: An isomer with the double bond in a different position.
But-3-en-1-ol: A shorter chain alcohol with a similar structure.
Phosphorous Acid
Similar compounds to phosphorous acid include:
Phosphoric Acid (H3PO4): A triprotic acid with similar chemical properties but different oxidation states.
Hypophosphorous Acid (H3PO2): A monoprotic acid with strong reducing properties.
Properties
CAS No. |
51666-86-5 |
|---|---|
Molecular Formula |
C15H33O6P |
Molecular Weight |
340.39 g/mol |
IUPAC Name |
pent-4-en-1-ol;phosphorous acid |
InChI |
InChI=1S/3C5H10O.H3O3P/c3*1-2-3-4-5-6;1-4(2)3/h3*2,6H,1,3-5H2;1-3H |
InChI Key |
XQPWOKVBIOSEPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCO.C=CCCCO.C=CCCCO.OP(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


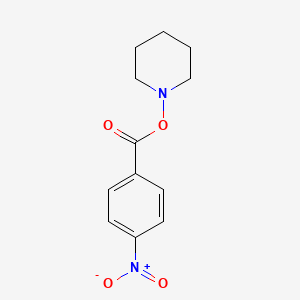
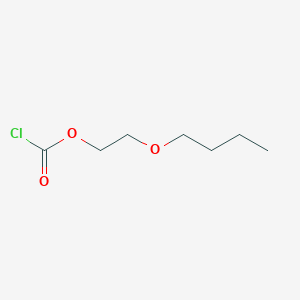
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
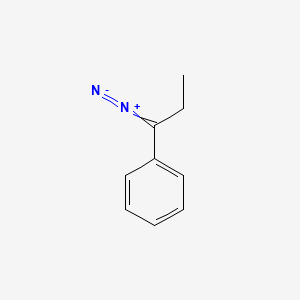
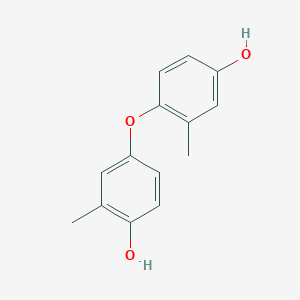

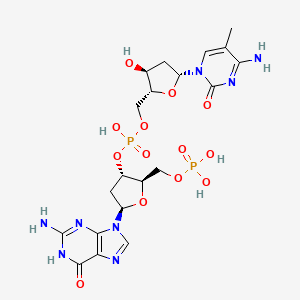

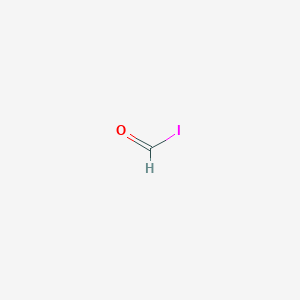
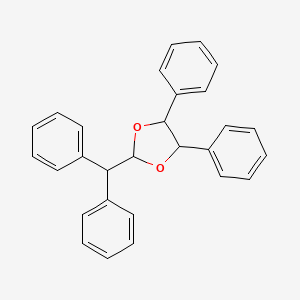
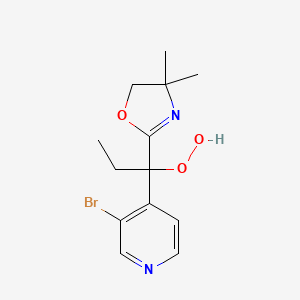
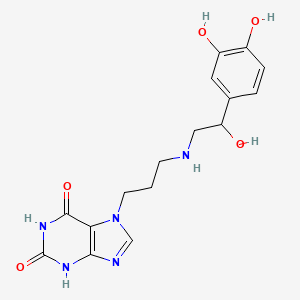
![2-Butenoic acid, 2-[(ethoxycarbonyl)amino]-3-methyl-, ethyl ester](/img/structure/B14659161.png)
